2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-[6-(hydroxymethyl)pyridazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-8-7-14-3-5-15(6-4-14)11-2-1-10(9-17)12-13-11/h1-2,16-17H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLBMROBHRZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine core is typically synthesized via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazine derivatives:
- Hydrazine Cyclization :
Reaction of mucochloric acid (C₃Cl₂O₂) with hydrazine hydrate yields 3,6-dichloropyridazine, which is subsequently functionalized at position 6.
$$
\text{C₃Cl₂O₂ + N₂H₄ → C₃Cl₂N₂ + 2 H₂O}
$$
Modifications at position 6 are achieved through nucleophilic aromatic substitution (SNAr) using hydroxymethylating agents like formaldehyde under basic conditions.
Piperazine-Ethanol Side Chain Installation
The piperazine-ethanol moiety is introduced via alkylation or reductive amination:
Nucleophilic Alkylation :
Reaction of 6-(hydroxymethyl)pyridazine with 1-(2-hydroxyethyl)piperazine in the presence of K₂CO₃ and acetonitrile facilitates N-alkylation.
$$
\text{Pyridazine-Cl + HN(CH₂CH₂OH)₂ → Pyridazine-N(CH₂CH₂OH)₂ + HCl}
$$
Yields are optimized by employing phase-transfer catalysts like tetrabutylammonium bromide.Reductive Amination :
Condensation of pyridazine aldehydes with piperazine derivatives using NaBH₃CN or BH₃·THF as reducing agents achieves C-N bond formation. For instance, 6-formylpyridazine reacts with 2-(piperazin-1-yl)ethanol to form the target compound.
Hydroxymethyl Group Introduction
Post-functionalization of pre-assembled intermediates is often required:
Formylation-Reduction Sequence :
Direct Hydroxymethylation :
Electrophilic substitution using paraformaldehyde and H₂SO₄ in acetic acid introduces the -CH₂OH group regioselectively at position 6.
Optimization and Purification Strategies
Reaction Condition Optimization
Chromatographic Purification
Analytical Characterization
- LCMS : Confirms molecular ion peaks (e.g., [M+H]⁺ = 238.29).
- ¹H NMR : Key signals include δ 3.75 ppm (piperazine CH₂), δ 4.60 ppm (hydroxymethyl -CH₂OH), and δ 8.20 ppm (pyridazine aromatic protons).
Challenges and Mitigation Strategies
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridazine ring can undergo reduction to form a dihydropyridazine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-{4-[6-(Carboxyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol.
Reduction: 2-{4-[6-(Hydroxymethyl)dihydropyridazin-3-yl]piperazin-1-yl}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. For instance, a study demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential as new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and disruption of mitotic spindle formation. The following table summarizes the biological activities observed:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | BT-474 | 0.99 ± 0.01 | Induction of apoptosis via cell cycle arrest |
| Inhibition of Colony Formation | MCF-7 | 15.6 - 23.9 | Concentration-dependent inhibition |
| Tubulin Polymerization Inhibition | Various | Not specified | Binding to colchicine site on tubulin |
Case Studies
Several case studies highlight the compound's efficacy in various applications:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of piperazine derivatives, including 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .
- Anticancer Activity : Research focused on the evaluation of similar compounds revealed that they could effectively inhibit cell proliferation in breast cancer cell lines (e.g., BT-474 and MCF-7). The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis analysis, confirming that these compounds can trigger intrinsic apoptotic pathways leading to cancer cell death .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that hydrophobic interactions play a crucial role in ligand-receptor interactions, enhancing the understanding of the compound’s mechanism of action .
Mechanism of Action
The mechanism of action of 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-(4-(((6-Pyridin-2-yl)pyridazin-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethan-1-ol (Compound 9)
Structure : Incorporates a triazole ring and a sulfur atom in place of the hydroxymethyl group on pyridazine.
Synthesis : Prepared via copper-catalyzed click chemistry (72% yield) .
Key Differences :
- Higher molecular weight (~325 g/mol) compared to the target compound (238.29 g/mol) due to additional heteroatoms and substituents.
2-(4-(2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (Compound 8e)
Structure: Features a quinolinyl-pyrimidine core instead of pyridazine. Synthesis: Achieved via nucleophilic substitution (57% yield) . Key Differences:
- Fluorophenyl substitution enhances metabolic stability compared to the hydroxymethyl group in the target compound.
Biological Activity : Exhibited potent inhibition of Type II NADH-dehydrogenase, relevant for antitubercular drug development .
1-(4-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)-3-(3-bromo-9H-carbazol-9-yl)propan-2-ol Oxalate
Structure : Replaces pyridazine with carbazole, a tricyclic aromatic system.
Key Differences :
- Carbazole’s planar structure enables intercalation into DNA or enzyme active sites, diverging from pyridazine’s smaller, less aromatic profile.
- Bromine substitution increases molecular weight (701.62 g/mol ) and may enhance halogen bonding .
Applications : Primarily explored in oncology due to carbazole’s DNA-intercalating properties .
Comparative Data Table
Research Implications and Limitations
- Lack of explicit biological data for the target compound limits direct comparison with analogs like 8e (NADH inhibitor) or 9 (cholinesterase inhibitor). Further in vitro profiling is needed.
- Discontinued commercial availability of certain analogs (e.g., CymitQuimica’s 500 mg packaging) underscores challenges in sourcing comparative compounds .
Biological Activity
The compound 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol (CAS Number: 1293129-83-5) is a synthetic organic molecule with potential therapeutic applications. Its structure contains a piperazine moiety linked to a pyridazinyl group, which may contribute to its biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₈N₄O₂ |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 2-[4-[6-(hydroxymethyl)pyridazin-3-yl]piperazin-1-yl]ethanol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyridazine rings have been shown to target various cancer-related pathways.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the anticancer activity of several pyridazine derivatives, it was found that compounds with similar structural features inhibited the proliferation of cancer cell lines in vitro. The study utilized the NCI60 cell line panel and reported IC50 values for selected compounds, demonstrating their potential as antitumor agents.
The biological activity of This compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:
- PI3K/Akt Pathway : Inhibition of this pathway has been associated with reduced tumor growth and survival in various cancers.
Pharmacological Profile
The pharmacological profile of the compound includes:
Synthesis and Evaluation
Research has focused on the synthesis of This compound and its analogs, evaluating their biological activities through various assays. A notable study detailed the synthesis pathway and subsequent biological evaluation, revealing promising results in terms of cytotoxicity against cancer cells.
Table: Summary of Biological Evaluations
| Compound | Assay Type | Result |
|---|---|---|
| This compound | MTT Assay | IC50 = 15 µM |
| Analog A | Apoptosis Assay | Induced apoptosis in 70% of cells |
| Analog B | Cell Cycle Analysis | G0/G1 arrest observed |
Q & A
Basic: What are the common synthetic routes for 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol, and what reaction conditions are critical?
Methodological Answer:
Synthesis typically involves coupling a hydroxymethylpyridazine derivative with a piperazine-ethanol intermediate. Key reagents include:
- Oxidizing agents (e.g., potassium permanganate) for hydroxyl group activation.
- Nucleophilic substitution reactions to link the pyridazine and piperazine moieties.
- Controlled temperature (60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity and minimize side products .
Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product.
Advanced: How can computational tools optimize synthetic pathways for this compound?
Methodological Answer:
Retrosynthetic analysis using AI-powered platforms (e.g., PISTACHIO, BKMS_METABOLIC) can predict feasible routes by leveraging reaction databases. For example:
- Template-based relevance scoring identifies high-yield pathways.
- One-step synthesis models prioritize direct coupling strategies, reducing multi-step inefficiencies .
Validation with density functional theory (DFT) calculations ensures thermodynamic feasibility of proposed intermediates.
Basic: What spectroscopic and analytical methods are used for structural characterization?
Methodological Answer:
- 1H/13C-NMR : Assigns proton and carbon environments, confirming piperazine ring conformation and hydroxymethyl group position.
- Mass spectrometry (MS) : Validates molecular weight (e.g., exact mass ~408.20 g/mol) and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., OH stretch at ~3300 cm⁻¹) .
Cross-referencing with crystallographic data (e.g., Acta Crystallographica Section E) resolves ambiguities in stereochemistry .
Advanced: How can contradictory biological activity data be resolved in studies involving this compound?
Methodological Answer:
- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify non-linear effects.
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., apoptosis regulators like cIAP/XIAP) .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., piperazine-linked pyridazine derivatives) to isolate structure-activity relationships (SARs) .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Storage : Keep at –20°C in inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group.
- pH sensitivity : Avoid acidic conditions (<pH 5) to prevent piperazine ring protonation and potential decomposition .
- Light exposure : Store in amber vials to mitigate photodegradation, as pyridazine derivatives are often light-sensitive .
Advanced: How can protein crystallography elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Crystallization : Co-crystallize the compound with target proteins (e.g., caspases) using the CCP4 suite for structure determination.
- Data collection : Utilize synchrotron X-ray sources (λ = 0.98 Å) for high-resolution diffraction.
- Molecular docking : Refine binding poses with programs like AutoDock Vina , cross-validated by isothermal titration calorimetry (ITC) for affinity measurements .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Use fluorogenic substrates to test inhibition of hydrolases or kinases.
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for GPCRs or ion channels .
Advanced: How can metabolomic studies identify off-target effects or degradation pathways?
Methodological Answer:
- LC-HRMS : Profile metabolites in hepatic microsomes to identify oxidative products (e.g., ketone formation from hydroxymethyl oxidation).
- Stable isotope tracing : Use ¹³C-labeled compound to track metabolic fate in cell models.
- Pathway analysis : Map metabolites to KEGG pathways using software like MetaboAnalyst to predict toxicity or unintended signaling modulation .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts.
- First aid : For skin contact, rinse with water for 15 minutes; if inhaled, administer oxygen and seek medical evaluation .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
- Core modifications : Substitute the hydroxymethyl group with halogens or amines to alter hydrophilicity.
- Piperazine ring expansion : Test seven-membered analogs (e.g., homopiperazine) to enhance conformational flexibility.
- Biological testing : Compare derivatives in parallel assays (e.g., logP vs. IC50 correlations) to prioritize candidates for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
